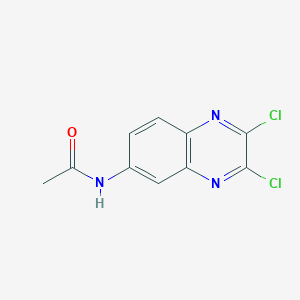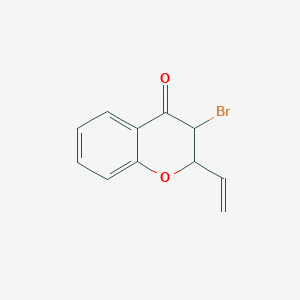
(2-(4-Chlorophenyl)indolizin-1-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Chlorophenyl)indolizin-1-YL)methanamine is an organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system. This particular compound features a chlorophenyl group attached to the indolizine core, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)indolizin-1-YL)methanamine typically involves the formation of the indolizine core followed by the introduction of the chlorophenyl group. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives. Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal-catalyzed reactions and oxidative coupling methods to achieve the desired substitution patterns .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Chlorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2-(4-Chlorophenyl)indolizin-1-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-(4-Chlorophenyl)indolizin-1-YL)methanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine: The parent compound of the indolizine family.
(2-(4-Chlorophenyl)indolizin-1-yl)methanone: A similar compound with a ketone group instead of an amine group.
(2-(4-Chlorophenyl)indolizin-1-yl)ethanamine: A similar compound with an ethyl group instead of a methylene group.
Uniqueness
(2-(4-Chlorophenyl)indolizin-1-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential for various applications compared to other indolizine derivatives .
Propriétés
Numéro CAS |
1017157-84-4 |
|---|---|
Formule moléculaire |
C15H13ClN2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)indolizin-1-yl]methanamine |
InChI |
InChI=1S/C15H13ClN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2 |
Clé InChI |
PPSMSQXFXUGANW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



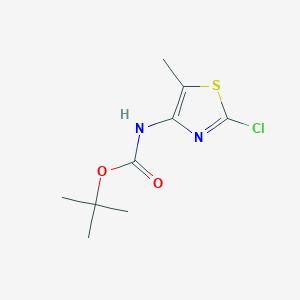
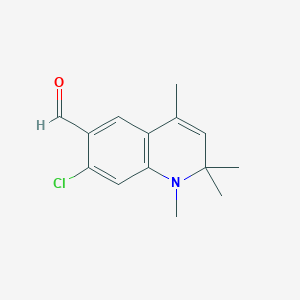

![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)
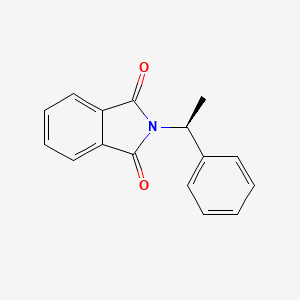
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
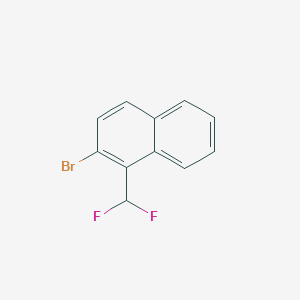



![N-cyclopropylbenzo[d]thiazole-2-sulfonamide](/img/structure/B11861894.png)
